Lauryl Maltose Neopentyl Glycol
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Overview
Description
It is particularly effective in solubilizing integral membrane proteins while maintaining their structural integrity and activity . This compound is characterized by its two linked hydrophobic chains of equal length and two hydrophilic maltoside groups, which mimic the environment of integral membrane proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lauryl Maltose Neopentyl Glycol is synthesized through a series of chemical reactions involving the coupling of maltose with neopentyl glycol derivatives. The process typically involves the use of protective groups to ensure selective reactions at desired sites. The final product is obtained through deprotection and purification steps .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow techniques and advanced purification methods such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Lauryl Maltose Neopentyl Glycol primarily undergoes substitution reactions due to its amphiphilic nature. It can interact with various reagents to form complexes that enhance its solubilizing properties .
Common Reagents and Conditions: Common reagents used in reactions with this compound include cholesteryl hemisuccinate (CHS) and other lipid-like molecules. These reactions are typically carried out under mild conditions to preserve the structural integrity of the compound .
Major Products: The major products formed from reactions involving this compound are typically complexes with membrane proteins, which are stabilized for further structural and functional studies .
Scientific Research Applications
Lauryl Maltose Neopentyl Glycol has a wide range of applications in scientific research:
Mechanism of Action
Lauryl Maltose Neopentyl Glycol exerts its effects by forming micelles that encapsulate hydrophobic regions of membrane proteins, thereby solubilizing them in aqueous solutions. The compound’s amphiphilic nature allows it to interact with both hydrophobic and hydrophilic regions of proteins, maintaining their structural integrity and function . This mechanism is crucial for the stabilization and solubilization of membrane proteins, facilitating their study and application in various fields .
Comparison with Similar Compounds
Lauryl Maltose Neopentyl Glycol is part of a class of detergents known as maltose neopentyl glycol detergents. Similar compounds include:
Decyl Maltose Neopentyl Glycol (DMNG): Similar in structure but with shorter hydrophobic chains, making it less effective in solubilizing larger membrane proteins.
Dodecyl Maltose Neopentyl Glycol (DDM): Another similar compound with slightly different hydrophobic chain lengths, affecting its solubilizing properties.
This compound is unique due to its optimal balance of hydrophobic and hydrophilic regions, making it highly effective in solubilizing and stabilizing a wide range of membrane proteins .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[2-decyl-2-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]dodecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H88O22/c1-3-5-7-9-11-13-15-17-19-47(20-18-16-14-12-10-8-6-4-2,25-62-43-39(60)35(56)41(29(23-50)66-43)68-45-37(58)33(54)31(52)27(21-48)64-45)26-63-44-40(61)36(57)42(30(24-51)67-44)69-46-38(59)34(55)32(53)28(22-49)65-46/h27-46,48-61H,3-26H2,1-2H3/t27-,28-,29-,30-,31-,32-,33+,34+,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MADJBYLAYPCCOO-VWHTXWAPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCCCC)(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)COC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC(CCCCCCCCCC)(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H88O22 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1005.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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